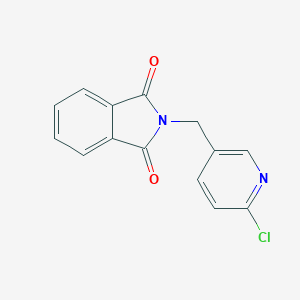

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione

Descripción general

Descripción

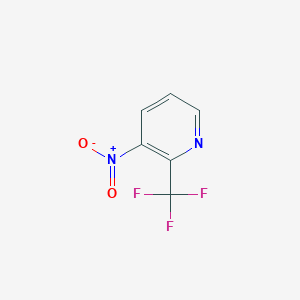

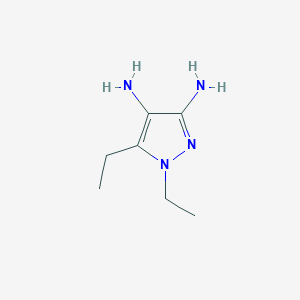

“2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 120739-60-8. It has a molecular weight of 272.69 and its IUPAC name is 2-[(6-chloro-3-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione . It is a solid substance stored at 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-5-chloromethyl-pyridine with phthalimide in the presence of potassium hydroxide, dimethylformamide, and ethanol to give N-(2-chloro-pyridin-5-yl-methyl)-phthalimide. In a subsequent step, the desired 2-chloro-5-aminomethyl-pyridine is liberated from this using hydrazine hydrate in ethanol.Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 272.69. It is stored at 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación

Summary of the Application

The compound “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” has been synthesized and studied for its potential as a nonlinear optical (NLO) material . Nonlinear optical materials play a vital role in photonics and optoelectronics fields, which are important for laser-based industrial applications .

Methods of Application or Experimental Procedures

The compound was synthesized using the reflux method . Single crystals were grown using the slow evaporation technique, and the crystal structure was elucidated using single crystal X-ray diffraction . Density functional theory (DFT) calculations were used to predict the molecular geometry and to comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .

Results or Outcomes

The compound showed an optical transparency at the cut-off wavelength of 355 nm . The second Harmonic Generation (SHG) efficiency of the compound was determined using the Kurtz and Perry powder technique and was found to be 0.5 times greater than that of the KDP crystal . The third-order nonlinear optical properties were investigated in solution by the Z-scan technique using a continuous wave (CW) DPSS laser at the wavelength of 532 nm . The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the CW regime . The nonlinear optical parameters were calculated using the time-dependent Hartree–Fock (TDHF) method .

Anticancer Agents

Summary of the Application

Isoindoline-1,3-dione derivatives, including “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione”, have been synthesized and investigated for their potential as anticancer agents .

Methods of Application or Experimental Procedures

These compounds were synthesized and characterized, and their effects on blood cancer were investigated using K562 and Raji cell lines . Cytotoxicity assays were performed to determine the influence of these derivatives on the survival of the cancer cells .

Results or Outcomes

The compound “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” showed significant inhibitory effects on the viability of the cancer cells . The analysis found that this compound induced apoptosis and necrosis in Raji cells .

Dopamine Receptor Ligands

Summary of the Application

Isoindoline derivatives have been tested for their properties as ligands of the dopamine receptor D2 .

Methods of Application or Experimental Procedures

In silico analysis was used to evaluate the three isoindolines as potential ligands of the dopamine receptor D2 .

Results or Outcomes

The analysis suggests that the isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Orexin-2 Receptor Imaging

Summary of the Application

The compound “2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” has been used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 . This is applicable in the orexin-2 receptor imaging, which is a technique used in positron emission tomography (PET) radioligand .

Methods of Application or Experimental Procedures

The compound is used in the preparation of the PET radioligand [11C]MK-1064 . The details of the synthesis process are not provided in the source .

Results or Outcomes

The synthesized PET radioligand [11C]MK-1064 is applicable in the orexin-2 receptor imaging . The specific results or outcomes of this application are not provided in the source .

Parkinson’s Disease Treatment

Summary of the Application

Isoindoline derivatives have been tested for their properties as ligands of the dopamine receptor D2 . This has implications for the treatment of Parkinson’s disease .

Methods of Application or Experimental Procedures

In silico analysis was used to evaluate the three isoindolines as potential ligands of the dopamine receptor D2 .

Results or Outcomes

Safety And Hazards

Propiedades

IUPAC Name |

2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWRGOSBPDZVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558941 | |

| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | |

CAS RN |

120739-60-8 | |

| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)